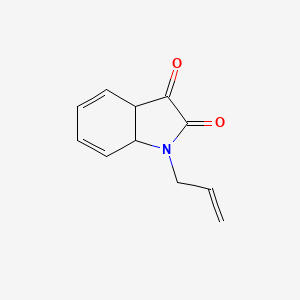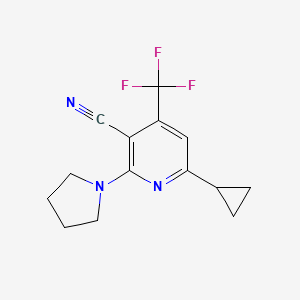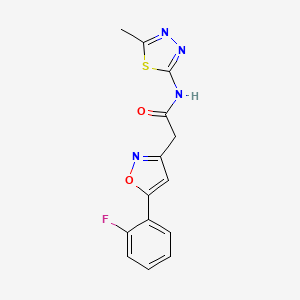![molecular formula C26H24ClNO5 B2447421 4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 867136-68-3](/img/structure/B2447421.png)
4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a carbonyl group, an ethoxy group, a furan ring, and a pyrrol-2-one ring. The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of the compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and pyrrol-2-one rings are aromatic, which may contribute to the stability of the compound. The ethoxy and chloro substituents could influence the reactivity of the compound .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction. The chloro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic rings could influence its solubility, boiling point, and melting point .科学的研究の応用
Synthesis and Characterization
Research on pyrrole derivatives highlights the synthesis and characterization of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation, demonstrating the potential for creating a variety of heterocyclic compounds such as oxiranes, oxazoles, and pyrazoles. This study emphasizes the importance of spectroscopic analyses and quantum chemical calculations for understanding the structural and electronic properties of these compounds (Singh, Rawat, & Sahu, 2014).
Computational Studies
Computational studies provide a deeper understanding of the molecular structures and the electronic properties of heterocyclic compounds. For instance, the vibrational analysis and quantum theory of atoms in molecules (QTAIM) offer insights into the interaction sites and nature of dimer formation in related pyrrole derivatives. Such studies are crucial for predicting reactivity and designing new compounds with desired properties (Singh, Rawat, & Sahu, 2014).
Heterocyclic Compound Applications
The versatility of heterocyclic compounds is further demonstrated by the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful intermediates for developing agrochemicals or medicinal compounds. This highlights the applicability of these compounds in diverse areas, ranging from agriculture to healthcare (Ghelfi et al., 2003).
Green Chemistry Approaches
The development of metal-free synthesis methods for polysubstituted pyrrole derivatives using surfactants in aqueous medium showcases the move towards more environmentally friendly and sustainable chemical processes. Such methodologies not only reduce the reliance on hazardous metals but also offer an efficient route to synthesizing complex heterocyclic structures (Kumar, Rāmānand, & Tadigoppula, 2017).
将来の方向性
特性
IUPAC Name |
(4Z)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5/c1-3-16-7-9-17(10-8-16)23-22(24(29)18-11-12-21(32-4-2)20(27)14-18)25(30)26(31)28(23)15-19-6-5-13-33-19/h5-14,23,29H,3-4,15H2,1-2H3/b24-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQKCUTBGUVEX-GYHWCHFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC)Cl)O)C(=O)C(=O)N2CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OCC)Cl)/O)/C(=O)C(=O)N2CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

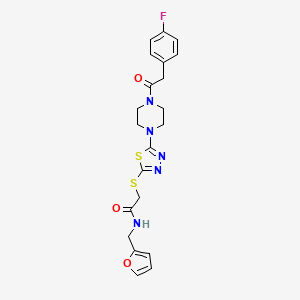
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)


![(E)-4-(((3-(1H-imidazol-1-yl)propyl)amino)methylene)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-1H-pyrazol-5(4H)-one](/img/structure/B2447347.png)

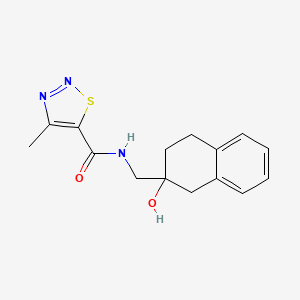
![4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2447350.png)
![3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2447352.png)
![(3-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2447354.png)
